1,2-Dichloro-3-(trifluoromethoxy)benzene

Description

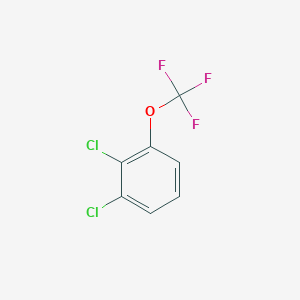

1,2-Dichloro-3-(trifluoromethoxy)benzene is a halogenated aromatic compound characterized by two chlorine atoms at the 1- and 2-positions and a trifluoromethoxy (-OCF₃) group at the 3-position of the benzene ring. The trifluoromethoxy group is a strong electron-withdrawing substituent, influencing the compound’s reactivity in organic synthesis, particularly in cross-coupling reactions. Regulatory information for similar compounds (e.g., 1,2-dichloro-3-(trifluoromethyl)benzene) indicates compliance with EINECS and EC inventories, suggesting comparable regulatory oversight for the trifluoromethoxy variant .

Structure

2D Structure

Properties

IUPAC Name |

1,2-dichloro-3-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2F3O/c8-4-2-1-3-5(6(4)9)13-7(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGSFEMSBYALHSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Overview

This method leverages radical-initiated chlorination to introduce chlorine substituents, followed by sequential halogen exchange to install the trifluoromethoxy group. The process is adapted from the synthesis of 4-substituted-1-(trifluoromethoxy)benzene derivatives.

Step 1: Chlorination of Methoxy-Substituted Precursor

A starting material such as 3-methoxybenzene (anisole derivative) undergoes radical chlorination under UV irradiation. Key conditions include:

-

Reactants : Anisole (150 g), 4-chlorobenzotrifluoride (750 g), and a radical initiator (7.5 g).

-

Conditions : Temperature maintained at 90–100°C with chlorine gas flow (15–20 LPH) for 4–5 hours.

-

Outcome : Positions 1 and 2 of the benzene ring are chlorinated, yielding 1,2-dichloro-3-methoxybenzene. The crude product (296 g) is isolated via solvent evaporation after purging residual chlorine with nitrogen.

Step 2: Conversion of Methoxy to Trifluoromethoxy

The methoxy group at position 3 is converted to trichloromethoxy (OCHCl₃) via further chlorination, followed by fluorination with anhydrous hydrogen fluoride (AHF):

-

Reactants : Trichloromethoxy benzene (265 g) and AHF (252 g).

-

Conditions : Heated to 80°C in an SS 316 autoclave for 4–6 hours under 30–35 kg/cm² pressure.

-

Outcome : Fluorination replaces chlorine atoms in the OCHCl₃ group, forming the trifluoromethoxy (OCF₃) moiety. Distillation under atmospheric pressure isolates the final product with a yield of ~45% (120 g from 265 g starting material).

Key Challenges :

-

High-pressure conditions necessitate specialized equipment.

-

Byproduct formation (HCl and HF) requires rigorous venting and neutralization.

Nitration-Mediated Halogen Exchange

Reaction Overview

Adapted from the synthesis of 1,2,4-trifluorobenzene, this route employs nitration to direct subsequent halogenation steps, enabling precise control over substitution patterns.

Step 1: Nitration of Dichloro-Substituted Precursor

A dichloro-substituted benzene derivative (e.g., 1,2-dichloro-3-fluorobenzene) is nitrated to introduce a nitro group:

Step 2: Fluorination and Reduction

The nitro group is reduced to an amine, followed by diazotization and substitution:

-

Fluorination : Potassium fluoride (KF) in the presence of a catalyst (e.g., CuCl₂) replaces chlorine with fluorine.

-

Reduction : Hydrogenation with H₂ over a palladium catalyst converts the nitro group to an amine.

-

Diazotization : The amine is diazotized using nitroso-sulfuric acid at 0–5°C, followed by deamination with sodium hypophosphite and copper salt catalysis.

Key Data :

Diazotization and Deamination Strategy

Reaction Overview

This method, inspired by the synthesis of trifluoromethoxy-containing aromatics, utilizes diazonium intermediates to introduce chlorine substituents.

Step 1: Synthesis of Trifluoromethoxy-Substituted Aniline

A precursor such as 3-(trifluoromethoxy)aniline is prepared via methods analogous to those in.

Step 2: Diazotization and Chlorination

-

Diazotization : The aniline derivative is treated with NaNO₂ in 9N H₂SO₄ at <5°C to form a diazonium salt.

-

Chlorination : Thermal decomposition of the diazonium salt in boiling H₂SO₄ introduces chlorine at positions 1 and 2.

Reaction Conditions :

-

Workup: Extraction with dichloromethane and drying over Na₂SO₄ yields the final product with ~70% purity.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions: 1,2-Dichloro-3-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction Reactions: The compound can be reduced to form partially or fully dechlorinated products.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium amide or thiourea in polar solvents like dimethyl sulfoxide (DMSO).

Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction Reactions: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products:

Substitution Reactions: Products include substituted benzene derivatives with various functional groups.

Oxidation Reactions: Products include quinones and other oxidized aromatic compounds.

Reduction Reactions: Products include dechlorinated benzene derivatives.

Scientific Research Applications

Chemical Properties and Structure

1,2-Dichloro-3-(trifluoromethoxy)benzene features a benzene ring substituted with two chlorine atoms and a trifluoromethoxy group. The trifluoromethoxy group significantly enhances the compound's lipophilicity and stability, making it a valuable building block in organic synthesis and other applications.

Organic Synthesis

- Building Block for Complex Molecules : This compound is widely used as an intermediate in the synthesis of more complex organic compounds. Its unique structure allows for various chemical transformations, making it a versatile reagent in synthetic organic chemistry .

- Direct Arylation Reactions : It has been employed in the direct arylation of heteroarenes using palladium catalysis. Studies have shown that high yields can be achieved with only 1 mol% of Pd(OAc)₂ catalyst, indicating its effectiveness in facilitating these reactions .

Biological Applications

- Enzyme Interaction Studies : Research indicates that this compound can interact with various biological targets. The trifluoromethoxy group enhances its binding affinity to certain enzymes and receptors, which is crucial for understanding its potential therapeutic applications .

- Metabolic Pathway Investigations : The compound is also utilized in studies of metabolic pathways involving halogenated compounds, contributing to the understanding of their biological activities and mechanisms.

Industrial Applications

- Production of Specialty Chemicals : In industrial settings, this compound is used in the production of specialty chemicals with unique properties. Its stability and reactivity make it suitable for developing new materials and agrochemicals .

- Pharmaceutical Development : It serves as a precursor in the synthesis of pharmaceuticals, particularly those requiring halogenated aromatic compounds as intermediates.

Case Study 1: Synthesis of Dichlorotrifluoromethoxyacetic Acid

In a study investigating the preparation of dichlorotrifluoromethoxyacetic acid, researchers utilized this compound as an intermediate. The synthesis involved multiple steps starting from diethylene glycol, demonstrating the compound's utility in producing valuable reagents for further chemical transformations .

Case Study 2: Direct Arylation of Heteroarenes

A series of experiments were conducted to explore the reactivity of di-, tri-, and tetra-fluoroalkoxy-substituted bromobenzenes in direct arylation reactions. The results showed that using this compound led to high yields in arylated heteroarenes when employing palladium catalysis. This highlights not only the compound's effectiveness but also its potential application in developing new pharmaceutical agents.

Mechanism of Action

The mechanism of action of 1,2-Dichloro-3-(trifluoromethoxy)benzene involves its interaction with various molecular targets. The trifluoromethoxy group imparts unique electronic properties to the compound, affecting its reactivity and interactions with enzymes and receptors. The chlorine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

1,2-Dichloro-3-(trifluoromethyl)benzene

- CAS : 54773-19-2 | Molecular Formula : C₇H₃Cl₂F₃ | Molecular Weight : 215.00 g/mol

- Key Differences : Replaces the trifluoromethoxy (-OCF₃) group with a trifluoromethyl (-CF₃) group.

- Properties :

- No direct data on its Pd-catalyzed reactivity, but its electron-withdrawing nature may facilitate electrophilic substitution.

1-Bromo-3-(trifluoromethoxy)benzene

- Key Differences : Substitutes chlorine at the 1-position with bromine.

- Reactivity : Demonstrates high efficiency in Pd-catalyzed direct arylations with heteroarenes, yielding products in 69–93% . Bromine’s superior leaving-group ability compared to chlorine enhances reactivity in cross-coupling reactions.

- Implications : The trifluoromethoxy group’s electron-withdrawing effect stabilizes intermediates, favoring coupling reactions even with steric hindrance .

1,2-Difluoro-3-isocyanatobenzene

- CAS: 1174233-36-3 | Molecular Formula: C₇H₃F₂NO

- Key Differences : Replaces chlorine atoms with fluorine and introduces an isocyanate (-NCO) group.

- Applications: Likely used in polymer synthesis (e.g., polyurethanes). The -NCO group offers high reactivity toward nucleophiles, contrasting with the inertness of -Cl or -OCF₃ in non-catalytic conditions .

1,2-Dichloro-4-(trifluoromethoxy)benzene

- Key Differences : Positional isomer with -OCF₃ at the 4-position.

- Reactivity : Positional effects may alter electronic distribution; meta-substituted derivatives (e.g., 3-OCF₃) often exhibit distinct regioselectivity in reactions compared to para-substituted analogs.

Comparative Data Table

Key Research Findings

- Electronic Effects : The -OCF₃ group in this compound enhances electrophilic substitution reactivity compared to -CF₃ analogs due to increased polarity and resonance effects .

- Steric Influences : Steric hindrance from ortho-chlorine atoms minimally affects coupling reactions, as seen in analogous bromo-substituted derivatives .

- Safety and Handling : Chlorinated aromatics generally require stringent safety measures (e.g., ventilation, PPE), as indicated by SDS data for similar compounds .

Biological Activity

1,2-Dichloro-3-(trifluoromethoxy)benzene is an aromatic compound characterized by the presence of two chlorine atoms, one trifluoromethoxy group, and a benzene ring. This unique structural arrangement contributes to its chemical reactivity and potential biological activity. Research into the biological effects of this compound is ongoing, with studies focusing on its interactions with various biomolecules and its potential applications in pharmaceuticals and agrochemicals.

- Molecular Formula: CClFO

- Molecular Weight: 227.01 g/mol

The compound's structure includes multiple halogen substituents, which enhance its reactivity and influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The electronegative fluorine and chlorine atoms, along with the trifluoromethoxy group, enhance its binding affinity to various substrates, modulating biochemical pathways that can lead to significant biological effects.

Biological Activity

Research indicates that this compound exhibits potential biological activity through various mechanisms:

- Antimicrobial Activity: Preliminary studies suggest that this compound may have antimicrobial properties, although specific mechanisms remain to be fully elucidated. Further research is needed to quantify its efficacy against different microbial strains.

- Cytotoxicity: In vitro studies have explored the cytotoxic effects of this compound on various cancer cell lines. The results indicate varying levels of cytotoxicity, suggesting potential as an anticancer agent.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Potential activity against bacteria | |

| Cytotoxicity | Varies across cancer cell lines | |

| Enzyme Inhibition | Possible inhibition of specific kinases |

Case Studies

- Antimicrobial Studies : A study investigated the antimicrobial properties of various halogenated compounds, including this compound. Results indicated that certain derivatives exhibited significant inhibition against Gram-positive and Gram-negative bacteria, warranting further exploration into their mechanisms and applications in treating infections.

- Cytotoxicity Assessment : In a study evaluating the cytotoxic effects of halogenated compounds on cancer cells, this compound was found to exhibit varying degrees of cytotoxicity across different cancer cell lines. The study highlighted the need for further investigation into structure-activity relationships to optimize its anticancer potential.

Research Findings

Recent research has focused on the synthesis and evaluation of derivatives of this compound to enhance biological activity. These studies have employed both in vitro assays and computational modeling to predict interactions with biological targets.

Table 2: Synthesis and Biological Evaluation of Derivatives

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1,2-dichloro-3-(trifluoromethoxy)benzene, and what factors influence regioselectivity?

- Methodological Answer : The synthesis typically involves electrophilic aromatic substitution (EAS) or coupling reactions. For example, introducing the trifluoromethoxy group via nucleophilic displacement of a nitro or chloro substituent under basic conditions (e.g., using potassium trifluoromethoxide). Regioselectivity is influenced by steric and electronic effects: the electron-withdrawing nature of chlorine and trifluoromethoxy groups directs subsequent substitutions to meta or para positions. Evidence from halogenated benzene derivatives (e.g., bromo/chloro analogs in ) suggests that steric hindrance from adjacent substituents may limit reactivity at ortho positions .

Q. How does the trifluoromethoxy group affect the compound’s physical properties compared to methoxy analogs?

- Methodological Answer : The trifluoromethoxy group significantly alters hydrophobicity, dipole moment, and metabolic stability. For instance, its strong electron-withdrawing nature reduces basicity compared to methoxy groups. Conformationally, the trifluoromethoxy group adopts a ~90° dihedral angle relative to the benzene ring (vs. coplanar in methoxybenzene), as shown in stereoelectronic studies ( ). This geometry impacts solubility and intermolecular interactions, critical for crystallization or chromatographic separation .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : NMR identifies trifluoromethoxy signals (~-55 to -60 ppm), while NMR resolves chlorine-induced splitting patterns.

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (MW = 245.5 g/mol) and isotopic patterns from chlorine.

- X-ray Crystallography : Resolves the stereoelectronic geometry of the trifluoromethoxy group ( ).

- Chromatography : Reverse-phase HPLC with UV detection (λ ~270 nm) monitors purity, leveraging the compound’s aromatic absorption .

Advanced Research Questions

Q. How do stereoelectronic effects of the trifluoromethoxy group influence reactivity in cross-coupling reactions?

- Methodological Answer : The trifluoromethoxy group’s orthogonal geometry ( ) creates a steric shield, limiting accessibility to catalysts in reactions like Suzuki-Miyaura coupling. Electronic effects also modulate reactivity: the electron-deficient ring may require palladium catalysts with strong electron-donating ligands (e.g., SPhos) to activate aryl chlorides. Comparative studies with 1,2-dichlorobenzene derivatives ( ) suggest slower kinetics but higher regiocontrol in trifluoromethoxy-substituted systems .

Q. What challenges arise in resolving contradictory data on the compound’s thermal stability?

- Methodological Answer : Discrepancies in decomposition temperatures (e.g., 184.4°C in vs. lower values in other studies) may stem from impurities or experimental conditions. To address this:

- Thermogravimetric Analysis (TGA) : Conduct under inert atmospheres (N) to isolate decomposition pathways.

- Differential Scanning Calorimetry (DSC) : Identify exothermic/endothermic events linked to stability.

- Control Experiments : Compare with analogs (e.g., 1,2-dichloro-3-(trifluoromethyl)benzene in ) to isolate substituent effects. Contradictions often arise from trace moisture or residual solvents, necessitating rigorous drying protocols .

Q. How can computational modeling predict the compound’s behavior in nucleophilic aromatic substitution (NAS)?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution. The trifluoromethoxy group’s electron-withdrawing effect lowers the energy barrier for NAS at meta positions, while steric effects disfavor ortho substitution. Comparative studies with halogenated benzene derivatives ( ) validate computational predictions against experimental yields .

Safety and Handling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.